4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including antitumor and antimicrobial properties. This specific compound is characterized by the presence of two chloro substituents and a tetrahydroquinazoline core, which contribute to its unique chemical reactivity and biological activity.
The compound is typically synthesized in laboratory settings and may also be produced on an industrial scale. Its synthesis often involves the reaction of specific precursors under controlled conditions to achieve the desired chemical structure.
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is classified as a heterocyclic aromatic compound. It falls under the broader category of quinazolines, which are cyclic compounds containing nitrogen atoms in their ring structure. The presence of multiple functional groups makes it a versatile compound for further chemical modifications and applications in medicinal chemistry.
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline typically involves the following steps:
The synthesis can be optimized for yield and purity through various methods, including:
The molecular formula of 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is . The structure includes:
The compound's molecular weight is approximately 252.18 g/mol. It features a complex arrangement that allows for various interactions with biological targets, contributing to its potential pharmacological effects.
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline can undergo several types of chemical reactions:
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors that are critical in various signaling pathways:
Relevant data regarding its stability and reactivity suggest that while it can participate in various chemical reactions, care must be taken to avoid degradation during synthesis or storage .
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline has several scientific uses:
This compound represents a valuable tool in medicinal chemistry due to its unique structural features and biological properties. Further research may uncover additional applications and enhance our understanding of its mechanisms of action.
Quinazoline derivatives have transitioned from synthetic curiosities to cornerstone therapeutics in oncology and beyond. The first quinazoline compound was synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [9]. Significant medicinal applications emerged in the late 20th century with the development of tyrosine kinase inhibitors (TKIs). Early drugs like prazosin (alpha-blocker) demonstrated quinazoline’s versatility beyond oncology, while gefitinib (2003) and erlotinib revolutionized EGFR-targeted therapies for non-small cell lung cancer [5] [8]. Subsequent generations incorporated structural innovations: lapatinib (dual EGFR/HER2 inhibitor) featured a chlorinated aryl moiety, enhancing potency against HER2-positive breast cancer [2] [5]. Recent research focuses on overcoming resistance and improving selectivity, exemplified by tucatinib (HER2-specific) and fruquintinib (VEGFR inhibitor) [5]. This evolution underscores quinazoline’s adaptability as a scaffold for precision medicine.
Table 1: Milestone Quinazoline-Based Therapeutics
Compound (Year Approved) | Primary Target | Therapeutic Indication | Structural Innovation |
---|---|---|---|
Gefitinib (2003) | EGFR | NSCLC | Anilinoquinazoline core |
Erlotinib (2004) | EGFR | Pancreatic cancer/NSCLC | Acetylenic side chain |
Lapatinib (2007) | EGFR/HER2 | HER2+ breast cancer | Chlorinated aryl substituent |
Afatinib (2013) | Irreversible EGFR | NSCLC | Michael acceptor moiety |
Tucatinib (2020) | HER2-selective | Metastatic breast cancer | Pyrimidine diversification |
Chlorination strategically enhances pharmacokinetic and pharmacodynamic properties of quinazoline derivatives. The chlorine atom influences bioactivity through three key mechanisms:
Table 2: Impact of Chlorine Position on Quinazoline Bioactivity
Substituent Position | Binding Affinity (IC₅₀) | Metabolic Stability (t₁/₂) | Selectivity Ratio (HER2:EGFR) |
---|---|---|---|
4-Chloro | 18 nM (HER2) | >120 min | 1.5:1 |
2-(3-Chlorophenyl) | 9 nM (HER2) | 90 min | 8.2:1 |
Non-chlorinated | 140 nM (HER2) | 30 min | 0.7:1 |
This compound (CAS 184109-90-8) exemplifies advanced optimization of quinazoline scaffolds. Its structure integrates three pharmacologically critical features:
In HER2-dependent SKBR3 breast cancer cells, derivatives of this scaffold demonstrate potent anti-proliferative effects (IC₅₀ ~50 nM) and suppress colony formation by >70% at 40 mg/kg doses [2] [5]. Its molecular weight (279.16 g/mol) and LogP (5.12) align with Lipinski’s criteria for drug-likeness, while the scaffold’s four diversification points (RA–RD) support targeted delivery optimization [1] [3]. Current research prioritizes it as a template for next-generation HER2 inhibitors with improved blood-brain barrier penetration.
Table 3: Key Properties and Research Applications
Property | Value/Feature | Research Significance |
---|---|---|
Molecular Formula | C₁₄H₁₂Cl₂N₂ | Facilitates SAR expansion |
Canonical SMILES | Clc1cccc(-c2nc(Cl)c3c(n2)CCCC3)c1 | Enables computational docking studies |
Synthetic Yield (Optimized) | 85–92% (via Dieckmann condensation) | Supports scalable production [3] |
HER2 Phosphorylation IC₅₀ | 8.3 ± 0.5 nM (vs. lapatinib: 10.2 ± 1.1 nM) | Validates target potency [2] |
Metabolic Stability (t₁/₂) | 108 min (human liver microsomes) | Predicts favorable in vivo exposure |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: